2-chloro-N-ethyl-4-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9ClFN |
|---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
2-chloro-N-ethyl-4-fluoroaniline |
InChI |
InChI=1S/C8H9ClFN/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3 |
InChI Key |
DOKIJGWKNQOHAU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 2 Chloro N Ethyl 4 Fluoroaniline
Classical and Emerging Synthetic Routes to N-Alkylated Haloanilines
The synthesis of N-alkylated haloanilines is a cornerstone of industrial chemistry, providing intermediates for pharmaceuticals and agrochemicals. Traditional methods often involve direct alkylation, which can be fraught with challenges like over-alkylation and harsh reaction conditions. psu.edu Modern approaches, however, are increasingly focused on catalytic systems that offer greater selectivity, milder conditions, and improved sustainability, such as the "borrowing hydrogen" methodology which utilizes alcohols as alkylating agents. rsc.orgmdpi.com
Direct N-Ethylation Strategies from 2-Chloro-4-fluoroaniline (B1295073)
The most direct pathway to 2-chloro-N-ethyl-4-fluoroaniline begins with the commercially available starting material, 2-chloro-4-fluoroaniline. chemicalbook.comoakwoodchemical.combldpharm.comnih.gov The key transformation is the selective introduction of a single ethyl group onto the nitrogen atom.
Reductive amination is a powerful and widely used method for forming C-N bonds. This process involves the condensation of a primary amine, in this case, 2-chloro-4-fluoroaniline, with an aldehyde (acetaldehyde) to form an intermediate imine. The imine is then reduced in situ to the desired secondary amine without being isolated. nih.govfrontiersin.org
This one-pot process is advantageous as it circumvents the issues associated with direct alkylation using alkyl halides. nih.govfrontiersin.org A variety of reducing agents can be employed, from classical hydride reagents to catalytic hydrogenation using molecular hydrogen. rsc.org The development of efficient catalysts, including those based on both noble and non-noble metals, has been a major focus, aiming to improve selectivity and allow for milder reaction conditions. nih.govfrontiersin.org Challenges in this method include preventing the reduction of the carbonyl compound to an alcohol and avoiding over-alkylation to form a tertiary amine. rsc.org
Recent advancements have focused on sustainable catalysts. For instance, iron carbonyl complexes have been used to catalyze reductive amination using isopropyl alcohol/water as the hydrogen source. unisi.it Similarly, cobalt-based composites have shown effectiveness in the catalytic amination of aromatic aldehydes. mdpi.com
A classical and straightforward approach to N-ethylation is the reaction of 2-chloro-4-fluoroaniline with an ethylating agent like ethyl iodide, ethyl bromide, or diethyl sulfate. This nucleophilic substitution reaction, however, is notoriously difficult to control. A primary challenge is preventing over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. psu.eduthieme-connect.de
Key to achieving selective mono-N-alkylation is the careful optimization of reaction conditions, including the choice of base, solvent, and temperature.
| Parameter | Influence on Reaction | Optimized Conditions/Observations |
| Base | Neutralizes the HX by-product, influences amine nucleophilicity. | Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over organic bases to suppress over-alkylation. thieme-connect.de |
| Solvent | Affects solubility, reaction rates, and selectivity. | Ionic liquids (e.g., [bmim][Tf₂N]) have been shown to minimize over-alkylation and can be reused. psu.edu Polar aprotic solvents like acetonitrile (B52724) are also common. researchgate.netamazonaws.com |
| Temperature | Controls reaction rate and selectivity. | Lower temperatures (e.g., 0 °C) can significantly improve selectivity for mono-alkylation, though often at the cost of lower conversion rates. psu.edu |
| Stoichiometry | The ratio of amine to alkylating agent is crucial. | Using the amine as the limiting reagent can lead to over-alkylation. Using an excess of the amine can favor mono-alkylation but requires separation later. |
For example, studies on the N-alkylation of anilines have shown that using K₂CO₃ in methanol (B129727) at room temperature can favor the mono-N-alkylated product. thieme-connect.de Another approach utilizes mixed oxides like Al₂O₃–OK as a catalyst in acetonitrile at room temperature, which has demonstrated good activity and reusability. researchgate.netamazonaws.com
Chlorination/Fluorination Strategies on N-Ethyl-4-fluoroaniline Precursors
An alternative synthetic design involves introducing the halogen atoms at a later stage onto an N-ethylaniline scaffold. This route can be divided into two main possibilities: the regioselective chlorination of N-ethyl-4-fluoroaniline or the fluorination of N-ethyl-2-chloroaniline.
This strategy requires the synthesis of N-ethyl-4-fluoroaniline first, followed by a highly selective chlorination at the ortho position relative to the amino group. Direct electrophilic chlorination of an activated ring like an aniline (B41778) derivative typically yields a mixture of ortho and para products, with the para product often predominating. nih.gov To achieve the desired ortho-selectivity for this compound, specific methodologies are required.
One of the most effective strategies is the use of a directing group . The substrate is first modified with a group that coordinates to a metal catalyst, positioning the chlorinating agent for a site-selective reaction at the proximal C-H bond. nih.gov While many directing groups have been developed for C-H functionalization, their application is substrate-specific. nih.gov For anilines, protection of the amino group (e.g., as an amide or sulfonamide) is often necessary before directed chlorination. nih.govresearchgate.net
Recent developments have also explored organocatalytic approaches. For example, secondary ammonium chloride salts have been shown to act as effective organocatalysts for the highly regioselective ortho-chlorination of anilines using sources like sulfuryl chloride under mild conditions. rsc.orgnih.gov These methods offer a metal-free alternative for achieving the desired substitution pattern.
The second alternative route, starting from N-ethyl-2-chloroaniline and introducing a fluorine atom at the C-4 position, is significantly more challenging. Aromatic fluorination is notoriously difficult due to the high reactivity of many fluorinating agents and the strength of the C-F bond once formed. numberanalytics.com
Classical methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from the corresponding amine, are often used but can have limitations. Modern synthetic chemistry has seen a surge in the development of new fluorination techniques to address these challenges. numberanalytics.comrsc.org These include:
Electrophilic Fluorination: Using reagents like Selectfluor® that deliver an "F⁺" equivalent. Achieving high regioselectivity on complex aromatic systems remains a significant hurdle. numberanalytics.comrsc.org
Nucleophilic Aromatic Substitution (SₙAr): This requires a precursor with a good leaving group (like -NO₂ or -Cl) at the target position and strong electron-withdrawing groups to activate the ring.
Transition-Metal-Catalyzed Fluorination: This is an area of intense research, with methods involving palladium, silver, or copper catalysts being developed to facilitate C-F bond formation under milder conditions. pharmtech.com
Despite these advances, the late-stage fluorination of complex molecules remains a formidable synthetic challenge, often plagued by issues of regioselectivity, chemoselectivity, and the need for specialized, expensive reagents. numberanalytics.compharmtech.comnih.gov Therefore, this route is generally considered less practical than those starting from a pre-fluorinated aniline.
Multi-Step Synthesis from Simpler Aromatic Precursors
A common and practical approach to synthesizing this compound is through a multi-step process starting from more readily available aromatic compounds. This often involves the initial synthesis of a key intermediate, 2-chloro-4-fluoroaniline, followed by the introduction of the ethyl group.
One potential pathway begins with 4-fluoroaniline (B128567). The amino group is a strong activating group and an ortho-, para-director. To achieve chlorination at the ortho-position, direct halogenation can be employed. The use of N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile is a common method for the regioselective chlorination of anilines. chemicalbook.com
Following the successful synthesis of 2-chloro-4-fluoroaniline, the final step is the introduction of the ethyl group onto the nitrogen atom (N-ethylation). A variety of methods exist for the N-alkylation of anilines. One established procedure involves the reaction of the aniline with triethyl orthoformate. This method is a convenient way to prepare pure N-alkyl aromatic amines. orgsyn.org
Illustrative Reaction Scheme:
Step 1: Chlorination of 4-fluoroaniline
4-fluoroaniline is reacted with N-chlorosuccinimide (NCS) in acetonitrile. The reaction is typically heated to achieve a good conversion rate. An 86% yield for the synthesis of 2-chloro-4-fluoroaniline from 4-fluoroaniline using NCS has been reported. chemicalbook.com
Step 2: N-ethylation of 2-chloro-4-fluoroaniline
The resulting 2-chloro-4-fluoroaniline is then reacted with an ethylating agent. For instance, using a method analogous to the synthesis of N-ethyl-p-chloroaniline, the intermediate could be reacted with triethyl orthoformate, followed by hydrolysis of the resulting formimidate. orgsyn.org
Aniline Ring Functionalization via Directed Metalation and Subsequent Elaboration
Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a substituent with high precision. wikipedia.org
In a hypothetical route to this compound, one could start with N-ethyl-4-fluoroaniline. The N-ethylamino group, particularly after conversion to a more potent DMG like a carbamate (B1207046) or amide, can direct the lithiation to the ortho-position. Subsequent quenching of the lithiated intermediate with a chlorinating agent, such as hexachloroethane (B51795) or N-chlorosuccinimide, would introduce the chlorine atom at the desired position.
Potential Directed Metalation Route:
| Step | Description | Reactants | Potential Electrophile |
| 1 | Protection/Activation of the amine | N-ethyl-4-fluoroaniline, suitable protecting group reagent (e.g., di-tert-butyl dicarbonate) | - |
| 2 | Directed ortho-metalation | Protected N-ethyl-4-fluoroaniline, organolithium reagent (e.g., n-butyllithium), TMEDA | - |
| 3 | Chlorination | Lithiated intermediate | N-chlorosuccinimide (NCS) or other electrophilic chlorine source |
| 4 | Deprotection | Chlorinated protected aniline | Acidic or basic hydrolysis |
This method's primary advantage is its high regioselectivity, which can be particularly useful for constructing highly substituted aromatic systems. wikipedia.org
Nitration-Reduction Pathways and Halogenation Sequencing
Nitration-reduction sequences are a cornerstone of aromatic chemistry for introducing amino groups. The order of nitration, halogenation, and reduction steps is crucial for obtaining the correct isomer. The nitro group is a strong deactivating group and a meta-director, while the amino group is a strong activating ortho-, para-director.
A plausible nitration-reduction pathway for this compound could begin with 1-chloro-3-fluorobenzene (B165101).
Nitration: Nitration of 1-chloro-3-fluorobenzene would be expected to yield a mixture of isomers. The major product would likely be 2-chloro-4-fluoro-1-nitrobenzene due to the directing effects of the chloro and fluoro substituents.
Reduction: The nitro group of 2-chloro-4-fluoro-1-nitrobenzene can then be reduced to an amino group to form 2-chloro-4-fluoroaniline. Common reducing agents for this transformation include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation.
N-ethylation: The final step would be the N-ethylation of the resulting 2-chloro-4-fluoroaniline, as described previously.
This approach highlights the importance of strategic planning in multi-step aromatic synthesis to control the regiochemical outcome.
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry increasingly focuses on developing more efficient, environmentally friendly, and scalable methods. Microwave-assisted synthesis and continuous-flow technologies are at the forefront of these efforts.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.govyoutube.com By directly heating the reactants, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. nih.govyoutube.com
The key steps in the synthesis of this compound, such as the chlorination of 4-fluoroaniline and the subsequent N-ethylation, are amenable to microwave-assisted conditions. For example, the N-alkylation of anilines can be efficiently carried out using microwave irradiation, often in the absence of a solvent, which aligns with the principles of green chemistry. nih.govnih.gov
Comparison of Conventional vs. Microwave-Assisted Synthesis:
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| N-alkylation of anilines | Several hours of heating | Minutes, often solvent-free | nih.gov |
| Synthesis of acetamides | Moderate yields at 70°C with conventional heating | Good yields at 65-70°C in a shorter time | mdpi.com |
Continuous-Flow Synthesis Methodologies
Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. beilstein-journals.orgd-nb.info In a flow system, reactants are continuously pumped through a reactor, where they mix and react.
The synthesis of anilines and their derivatives has been successfully adapted to continuous-flow systems. nih.gov For instance, the reduction of nitroaromatics to anilines can be performed in a packed-bed reactor containing an immobilized catalyst. nih.gov This approach allows for the continuous production of the aniline product and easy separation from the catalyst. nih.gov Similarly, N-alkylation reactions can be carried out in flow, offering precise control over reaction parameters and residence time. beilstein-journals.orgd-nb.info
Catalyst Development for Improved Selectivity and Yield
The development of efficient and selective catalysts is crucial for optimizing the synthesis of this compound, particularly for the N-ethylation step. While classical methods may use stoichiometric reagents, catalytic approaches are preferred for their higher atom economy and reduced waste.
Recent research has focused on the development of heterogeneous catalysts for the N-alkylation of anilines with alcohols, which are considered green alkylating agents as the only byproduct is water. researchgate.netrsc.org Various metal-based catalysts, including those based on iron, nickel, and cobalt, have shown promise in these reactions. researchgate.netrsc.org For example, a cobalt catalyst supported on a metal-organic framework (MOF) has been shown to be effective for the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org
The development of a robust and recyclable catalyst that can selectively promote the mono-N-ethylation of 2-chloro-4-fluoroaniline in high yield would be a significant advancement for the industrial production of this compound.
Transition Metal-Catalyzed Coupling Reactions for Aniline Formation
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-nitrogen bonds. In the context of synthesizing substituted anilines like this compound, the Buchwald-Hartwig amination and the Ullmann condensation are particularly relevant.
The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org For the synthesis of the target molecule, a potential route could involve the coupling of a pre-existing 2-chloro-4-fluoro-substituted aromatic ring with ethylamine. The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired N-aryl amine. wikipedia.org The choice of palladium precursor and phosphine (B1218219) ligand is crucial for achieving high yields and turnover numbers, with sterically hindered ligands often proving beneficial. wikipedia.orgorganic-chemistry.org
Another established method for C-N bond formation is the Ullmann condensation , which utilizes a copper catalyst to couple an aryl halide with an amine. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions such as high temperatures, modern modifications using soluble copper catalysts and ligands have improved the reaction's utility. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically focused on the amination of aryl halides. wikipedia.org This approach could be employed to synthesize the aniline core of the target compound.
Acid-Catalyzed Approaches in N-Alkylation and Halogenation
Acid catalysis plays a significant role in both the introduction of the N-ethyl group and the halogenation of the aromatic ring.
N-Alkylation of anilines can be achieved through various methods, including reductive amination and direct alkylation with alcohols. Reductive amination of an aniline with acetaldehyde (B116499) in the presence of a reducing agent is a common and efficient method for synthesizing N-ethylanilines. google.compatsnap.com This reaction typically proceeds through the formation of a Schiff base intermediate, which is then reduced to the secondary amine. google.com Alternatively, the direct N-alkylation of anilines with ethanol (B145695) can be performed, often under high temperature and pressure, and sometimes with the aid of a solid acid catalyst. researchgate.netresearchgate.net The challenge in N-alkylation is often controlling the selectivity to obtain the desired mono-alkylated product and avoiding over-alkylation to the tertiary amine. jocpr.com
Halogenation of anilines and their derivatives is a key step in introducing the chloro substituent. The high reactivity of anilines towards electrophilic aromatic substitution often necessitates the use of a protecting group on the amine to prevent over-halogenation and to control the regioselectivity. wikipedia.org Acetylation of the amine is a common strategy. The halogenation of the protected aniline can then be carried out using a suitable halogenating agent. The directing effect of the substituents already present on the aromatic ring will determine the position of the incoming halogen. In the case of a 4-fluoroaniline derivative, the fluorine atom and the acetamido group will direct the incoming electrophile. Subsequent deprotection of the amine yields the halogenated aniline.
Reaction Mechanism Elucidation in Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. This section details the mechanistic aspects of the key reactions involved in the synthesis of this compound.
Detailed Mechanistic Studies of Halogenation Reactions
The halogenation of aromatic compounds like anilines proceeds via an electrophilic aromatic substitution mechanism. libretexts.org In the case of acid-catalyzed halogenation of ketones, which shares mechanistic principles with aromatic halogenation, the reaction is initiated by the protonation of the carbonyl oxygen, followed by the formation of an enol intermediate. libretexts.org This enol then acts as a nucleophile, attacking the halogen. libretexts.org
For anilines, the high electron density of the aromatic ring makes them highly susceptible to electrophilic attack. wikipedia.org The mechanism for the chlorination of an aniline derivative would involve the generation of an electrophilic chlorine species, which then attacks the electron-rich aromatic ring to form a sigma complex (arenium ion). The stability of this intermediate is influenced by the substituents on the ring. Finally, a proton is lost to restore aromaticity and yield the chlorinated product. The regioselectivity of the halogenation is governed by the directing effects of the existing substituents.
Investigation of Nucleophilic Substitution Mechanisms on Aromatic and Alkyl Centers
Nucleophilic substitution reactions are central to both the formation of the aniline and the N-alkylation step.
Nucleophilic Aromatic Substitution (SNAr) is a key mechanism for introducing an amino group onto an aromatic ring that is activated by electron-withdrawing groups. mdpi.com In a potential synthesis of the target molecule starting from a di-halogenated precursor, the more activated halogen would be displaced by an amine nucleophile. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. mdpi.com The regioselectivity of the substitution is a critical aspect, often favoring positions ortho or para to a strong electron-withdrawing group.
Nucleophilic Aliphatic Substitution (SN2) is the operative mechanism in the N-alkylation of an amine with an alkyl halide. The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a single concerted step, leading to the formation of the C-N bond and the displacement of the halide leaving group. psu.edu The reaction rate is dependent on the concentration of both the amine and the alkyl halide. Steric hindrance around the reacting centers can significantly impact the reaction rate.
Kinetic Studies of Key Synthetic Steps
The kinetics of acid-catalyzed halogenation of ketones have been shown to be independent of the halogen concentration and identity, indicating that the rate-determining step is the formation of the enol intermediate. libretexts.org This suggests that for the halogenation of an aniline derivative, the rate would likely be dependent on the concentration of the aniline and the acid catalyst.
For Buchwald-Hartwig amination reactions , kinetic studies have helped to elucidate the complex catalytic cycle. The rate of the reaction can be influenced by factors such as the nature of the palladium precursor, the ligand, the base, and the solvent. organic-chemistry.org
The kinetics of N-alkylation of anilines with alkyl halides typically follow second-order kinetics, being first order in both the amine and the alkylating agent, consistent with an SN2 mechanism. nih.gov When using alcohols as alkylating agents under acid catalysis, the kinetics can be more complex, potentially involving the formation of a carbocation intermediate or proceeding through a concerted pathway. Studies on the N-alkylation of aniline with ethanol over solid acid catalysts have indicated an Eley-Rideal mechanism where the reaction between gas-phase aniline and adsorbed ethanol is the rate-determining step. researchgate.net
Chemical Reactivity and Mechanistic Transformations of 2 Chloro N Ethyl 4 Fluoroaniline
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for haloarenes, particularly those activated by electron-withdrawing groups. However, the N-ethylamino group in 2-chloro-N-ethyl-4-fluoroaniline is strongly electron-donating, which generally disfavors classical SNAr reactions. Despite this, under forcing conditions or with specific catalytic systems, substitution can occur. The relative reactivity at the two halogen centers is a primary consideration.
Reactivity at the Chlorine Center
The chlorine atom at the C2 position is ortho to the activating N-ethylamino group and meta to the fluorine atom. In SNAr reactions, the rate-determining step is typically the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups. While the N-ethylamino group is donating, its ortho position allows it to sterically hinder the approach of a nucleophile to the C2 carbon, potentially decreasing reactivity at this site compared to an unhindered position. Nucleophilic substitution of a chlorine atom on an aniline (B41778) ring often requires harsh conditions or metal catalysis.
Reactivity at the Fluorine Center (e.g., SNAr reactions)
The fluorine atom at the C4 position is para to the N-ethylamino group and meta to the chlorine atom. In nucleophilic aromatic substitution, fluorine is an excellent leaving group, often superior to chlorine. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and stabilizing the transition state leading to the Meisenheimer intermediate. researchgate.netnih.gov The activating effect of the para-N-ethylamino group further enhances the susceptibility of the C4 position to nucleophilic attack. Therefore, in a competitive SNAr reaction, substitution is more likely to occur at the fluorine-bearing carbon than the chlorine-bearing one. nih.govresearchgate.net Studies on related fluoro- and chloroarenes have demonstrated the higher reactivity of C-F bonds over C-Cl bonds in base-promoted SNAr reactions. nih.gov
Illustrative Reactivity Comparison in SNAr
| Position of Attack | Halogen Leaving Group | Activating Group Influence | Predicted Relative Rate |
| C4 | Fluorine | Strong activation (para-N-ethylamino) | Faster |
| C2 | Chlorine | Strong activation (ortho-N-ethylamino), but with steric hindrance | Slower |
Nucleophilic Attack on the N-Ethyl Moiety
The N-ethyl group is generally not susceptible to direct nucleophilic attack. The carbon atoms of the ethyl group are not sufficiently electrophilic to react with common nucleophiles. Reactions at this site typically require activation of the nitrogen atom, for instance, through quaternization. If the aniline is treated with an excess of an alkylating agent, such as methyl iodide, the nitrogen can be converted into a quaternary ammonium (B1175870) salt. learncbse.in This transforms the N-ethyl group into a better leaving group, but this is a different class of reaction and not a direct nucleophilic attack on the original N-ethyl moiety.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The outcome is governed by the directing and activating/deactivating effects of the substituents already present on the ring.
Regioselectivity Influences of Chloro, Fluoro, and N-Ethyl Substituents
The regioselectivity of EAS on this compound is determined by the cumulative effects of its three substituents. youtube.comstudysmarter.co.uk
N-Ethylamino Group (-NHEt): This is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. youtube.comlibretexts.org This stabilizes the arenium ion intermediate when the electrophile adds to the positions ortho or para to it.
Chloro (-Cl) and Fluoro (-F) Groups: Halogens are deactivating groups due to their strong inductive electron withdrawal. However, they are ortho, para-directing because their lone pairs can be donated via resonance to stabilize the intermediate. researchgate.net
The positions on the ring are influenced as follows:
Position 3: Ortho to -Cl, meta to -NHEt and -F.
Position 5: Ortho to -F, meta to -Cl and -NHEt.
Position 6: Ortho to -NHEt, meta to -F, para to -Cl.
Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Position | Directing Effects | Predicted Outcome |
| 3 | m- to -NHEt, o- to -Cl, m- to -F | Highly Disfavored |
| 5 | m- to -NHEt, m- to -Cl, o- to -F | Highly Disfavored |
| 6 | o- to -NHEt, p- to -Cl, m- to -F | Major Product |
Hydrogen-Deuterium Exchange Studies to Probe Aromatic Ring Reactivity
Hydrogen-deuterium (H-D) exchange is a valuable technique to probe the reactivity of aromatic C-H bonds towards electrophiles, as the mechanism often mirrors that of other EAS reactions. nih.govnih.govwikipedia.org In an acid-catalyzed H-D exchange, a deuteron (B1233211) (D+) acts as the electrophile. The rate of exchange at a particular position is indicative of its electron density and susceptibility to electrophilic attack.
For this compound, H-D exchange rates would be expected to follow the regioselectivity predicted for EAS. The C-H bond at the C6 position would exchange most rapidly due to the strong activating effect of the adjacent N-ethylamino group. The C-H bonds at positions 3 and 5 would exchange at a significantly slower rate. nih.gov
Hypothetical Relative Rates of H-D Exchange
The following table presents hypothetical, illustrative data for the relative rates of acid-catalyzed H-D exchange, normalized to the rate at the C3 position.
| Position | Relative Rate (krel) | Rationale |
| 3 | 1 | Baseline; meta to the strongly activating -NHEt group. |
| 5 | ~1.5 | Slightly enhanced by ortho-F resonance, but still meta to -NHEt. |
| 6 | >1000 | Strongly activated by the ortho-NHEt group. |
These predicted reactivities underscore the powerful directing influence of the amino group in electrophilic aromatic substitution, guiding incoming electrophiles almost exclusively to the C6 position.
Cross-Coupling Reactions of this compound
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substituted aniline like this compound, the presence of a halogen atom (chlorine) on the aromatic ring provides a handle for such transformations.
Palladium-Catalyzed Cross-Coupling Strategies with Aryl Halides
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and selectivity. organic-chemistry.orgfishersci.co.uknih.gov The Suzuki-Miyaura, Heck, and Sonogashira reactions are prominent examples of such transformations.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. fishersci.co.uknih.govlibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. fishersci.co.uknih.gov
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org It is a valuable method for the synthesis of substituted alkenes with high trans selectivity. organic-chemistry.org
The Sonogashira reaction is the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. google.com This reaction is a reliable method for the synthesis of aryl alkynes. google.com
While specific examples detailing the Suzuki-Miyaura, Heck, or Sonogashira reactions of this compound are not prevalent in the searched literature, the reactivity of similar fluoro- and chloro-substituted anilines in palladium-catalyzed couplings provides a strong indication of its potential. For instance, palladium-catalyzed amination of aryl chlorides, a related C-N cross-coupling, has been extensively studied and optimized. nih.govwiley.com These studies often employ specialized phosphine (B1218219) ligands to enhance catalyst activity and achieve high yields, even at room temperature. wiley.com The principles of these C-N couplings are transferable to C-C couplings, suggesting that with the appropriate choice of palladium catalyst, ligand, and base, this compound can effectively participate in these cross-coupling strategies.
Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Reactants | Product | Key Features |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Compound | Biaryl, Styrene, etc. | Mild conditions, low toxicity of reagents. fishersci.co.uknih.gov |
| Heck Reaction | Aryl/Vinyl Halide + Alkene | Substituted Alkene | High trans selectivity. organic-chemistry.org |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Aryl Alkyne | Reliable for alkyne synthesis. google.com |
Amide Bond Formation and Derivatization via the Amine Nitrogen
The secondary amine functionality in this compound is a key site for chemical modification, allowing for the formation of a wide range of derivatives, most notably amides.
Acylation Reactions with Various Electrophiles
The nitrogen atom of the ethylamino group in this compound is nucleophilic and readily reacts with various electrophilic acylating agents to form stable amide bonds. This transformation is fundamental in medicinal chemistry and materials science. nih.gov
A common method for acylation involves the reaction of the aniline with an acyl chloride, such as chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. google.comscielo.br For example, the synthesis of 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide is achieved by reacting N-isopropyl-4-fluoroaniline with chloroacetyl chloride. google.com A similar strategy can be applied to this compound. The reaction is typically carried out in an inert solvent like toluene (B28343) or chloroform. google.comprepchem.com
Another approach involves the in situ generation of activating agents for carboxylic acids. For instance, a mixture of N-chlorophthalimide and triphenylphosphine (B44618) can generate phosphonium (B103445) salts that activate carboxylic acids for amidation at room temperature. nih.govresearchgate.net This method is applicable to a broad range of carboxylic acids and amines. nih.govresearchgate.net
Table 2: Examples of Acylation Reactions for Amide Synthesis
| Amine Reactant | Acylating Agent | Product | Reaction Conditions | Reference |
| 4-Chloro-2-fluoroaniline (B1294793) | Trichloromethyl chloroformate, then Glycine ethyl ester hydrochloride | Ethyl 4-chloro-2-fluorophenylaminocarbonylaminoacetate | Toluene, reflux; then Chloroform, Triethylamine, room temperature | prepchem.com |
| N-isopropyl-4-fluoroaniline | Chloroacetyl chloride | 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide | Toluene, 40°C to reflux | google.com |
| 4-Fluoro-3-nitroaniline | 2-Chloroacetyl chloride | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Chloroform, Triethylamine, 0°C to room temperature | scielo.br |
Formation of Schiff Bases and Imines
The secondary amine of this compound can, in principle, react with carbonyl compounds such as aldehydes and ketones to form iminium ions, which are related to Schiff bases. However, the direct formation of a stable, neutral Schiff base (an imine with a C=N double bond) requires a primary amine. nanobioletters.comjetir.orgadvancechemjournal.comresearchgate.net The reaction of a secondary amine with a carbonyl compound typically stops at the carbinolamine intermediate or proceeds to form an enamine if there is an α-hydrogen on the carbonyl compound or the amine.
The synthesis of Schiff bases typically involves the condensation of a primary amine with a carbonyl compound, often under reflux with a catalytic amount of acid. nanobioletters.comjetir.orgadvancechemjournal.com For instance, p-chloroaniline has been used to synthesize various Schiff bases by reacting it with different aldehydes. jetir.orgwjpr.net
Thermal and Photochemical Decomposition Studies
The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile. While direct studies are absent, the behavior of related N-alkylanilines and haloanilines can offer predictive insights.
Identification of Degradation Products under Various Conditions
Thermal Decomposition:
The thermal decomposition of N-alkylanilines can proceed through various pathways, including N-dealkylation and cleavage of the aromatic ring at higher temperatures. For this compound, heating could potentially lead to the elimination of the ethyl group to form 2-chloro-4-fluoroaniline (B1295073). Further degradation at elevated temperatures could result in the cleavage of the C-Cl and C-F bonds, leading to a complex mixture of smaller, fragmented molecules. The presence of halogen atoms might also influence the decomposition, potentially leading to the formation of halogenated hydrocarbons or other volatile organic compounds.
Photochemical Decomposition:
Photochemical decomposition of haloaromatic compounds often involves the cleavage of the carbon-halogen bond. The energy from UV light can be sufficient to induce homolytic cleavage of the C-Cl or C-F bond, generating radical species. These radicals can then participate in a variety of secondary reactions, such as abstraction of hydrogen atoms from the solvent or other molecules, or reactions with oxygen to form oxidized products.
N-dealkylation is also a known photochemical process for N-alkylanilines. acs.orgnih.gov This can occur through a single-electron transfer mechanism initiated by a photosensitizer or by direct photolysis. acs.orgnih.gov The expected photochemical degradation products of this compound could therefore include 2-chloro-4-fluoroaniline (from N-deethylation), as well as products resulting from dehalogenation and subsequent reactions of the resulting aryl radicals.
| Condition | Potential Degradation Products | Plausible Pathway |
| Thermal | 2-Chloro-4-fluoroaniline, Halogenated hydrocarbons | N-dealkylation, C-Halogen bond cleavage |
| Photochemical | 2-Chloro-4-fluoroaniline, Dehalogenated anilines, Oxidized products | N-dealkylation, C-Halogen bond homolysis |
Mechanistic Pathways of Compound Instability
The instability of this compound under thermal and photochemical conditions can be attributed to several mechanistic pathways:
N-Dealkylation: This is a common pathway for N-alkylanilines. psu.edunih.govresearchgate.net Thermally, it can be initiated by homolytic cleavage of the N-C(ethyl) bond. Photochemically, it can be triggered by photo-oxidation, leading to the formation of an iminium intermediate that subsequently hydrolyzes to yield the dealkylated aniline and an aldehyde. acs.orgnih.gov
Carbon-Halogen Bond Cleavage: The C-Cl and C-F bonds possess different strengths, with the C-F bond being significantly stronger than the C-Cl bond. Therefore, under both thermal and photochemical stress, the cleavage of the C-Cl bond is generally more favorable. This would lead to the formation of a fluoro-N-ethylanilino radical, which could then undergo various subsequent reactions.
Oxidation: The aniline moiety is susceptible to oxidation, which can be initiated by heat, light, or the presence of oxidizing agents. This can lead to the formation of colored polymeric materials, a common observation for many anilines upon exposure to air and light.
Advanced Spectroscopic and Chromatographic Characterization of the Chemical Compound and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-chloro-N-ethyl-4-fluoroaniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques offers a complete picture of its atomic connectivity and chemical environment.
¹H NMR and ¹³C NMR for Structural Elucidation
The ¹H and ¹³C NMR spectra provide foundational information for confirming the structure of this compound. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of protons and carbons in the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The aromatic region will display more complex splitting patterns due to the influences of the chloro, fluoro, and N-ethylamino substituents on the benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, indicating the positions of the substituents. The presence of the fluorine atom will cause characteristic splitting of the signals for the carbons it is bonded to and those in close proximity, a phenomenon known as C-F coupling.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃ | ~1.2 | Triplet | ~7.1 |
| CH₂ | ~3.1 | Quartet | ~7.1 |
| NH | ~4.0 | Broad Singlet | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ | ~14 |
| CH₂ | ~38 |
| Aromatic C-Cl | ~118 (d, JC-F ≈ 24 Hz) |
| Aromatic C-N | ~144 (d, JC-F ≈ 2 Hz) |
| Aromatic C-F | ~156 (d, JC-F ≈ 240 Hz) |
¹⁹F NMR for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique used to analyze the chemical environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment around the fluorine atom, which is influenced by the other substituents on the aromatic ring. The signal may appear as a multiplet due to coupling with nearby protons. Analysis of related compounds such as 4-chloro-2-fluoroaniline (B1294793) suggests the chemical shift would be in a predictable range. beilstein-journals.org
Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also help to trace the connectivity between the protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HMQC or HSQC spectrum would show cross-peaks connecting the signals of the ethyl CH₃ and CH₂ protons to their corresponding carbon signals, and the aromatic proton signals to their directly attached carbon signals.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. When coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly effective tool for purity assessment and impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is first separated from other volatile components in a gas chromatograph before being introduced into the mass spectrometer.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Fragmentation of the molecular ion would likely involve the loss of the ethyl group and other characteristic cleavages of the aromatic ring, providing further structural confirmation. GC-MS is also an excellent method for quantifying the purity of the compound and identifying any volatile impurities. researchgate.net
Predicted GC-MS Fragmentation Data for this compound
| Fragment (m/z) | Predicted Identity |
|---|---|
| 173/175 | [M]⁺ (Molecular ion) |
| 158/160 | [M - CH₃]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurities
For the analysis of non-volatile or thermally labile impurities that may be present in a sample of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. d-nb.info In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) and the eluent is then introduced into the mass spectrometer. This technique is particularly useful for identifying impurities that may have formed during the synthesis or degradation of the target compound, such as oxidation or polymerization products. The use of different ionization techniques, such as electrospray ionization (ESI), allows for the analysis of a wide range of compounds. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, HRMS is instrumental in confirming its chemical formula, C₈H₉ClFN. This is achieved by ionizing the compound, typically to form a protonated molecule [M+H]⁺, and then measuring its m/z to a high degree of precision, often within a few parts per million (ppm). nih.gov This level of accuracy allows for the confident differentiation of the target compound from other molecules that may have the same nominal mass. The high resolving power of HRMS instruments also aids in analyte identification by visually cleaning up the mass spectrum and resolving isotopic patterns. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₉ClFN |
| Ion | [M+H]⁺ |
| Theoretical m/z | 174.0535 |
This table presents the theoretical exact mass for the protonated form of this compound. An experimental determination via HRMS would yield an observed m/z value, and the minute difference between the theoretical and observed values would be used to calculate the mass error, confirming the elemental composition.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. spectroscopyonline.comnaturalspublishing.com These methods are based on the principle that molecular bonds vibrate at characteristic frequencies.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation, revealing the presence of specific functional groups. For this compound, the IR spectrum would show characteristic absorption bands for N-H, aromatic and aliphatic C-H, C=C, C-N, C-F, and C-Cl bonds.
Raman Spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. spectroscopyonline.com It is particularly useful for observing vibrations of the aromatic ring and carbon-halogen bonds. spectroscopyonline.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3400-3300 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 2975-2850 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-N | Stretching | 1350-1250 |
| C-F | Stretching | 1250-1000 |
This table outlines the expected vibrational frequencies for the key functional groups in this compound, which can be confirmed and assigned through experimental IR and Raman spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail regarding bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the complete elucidation of its solid-state structure. The resulting data would reveal the planarity of the aniline (B41778) ring, the conformation of the N-ethyl group, and the precise spatial relationship between the chloro and fluoro substituents.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying the components of a mixture. It is indispensable for assessing the purity of this compound and for performing quantitative analyses. pensoft.net
Method Development for Isomer Separation and Impurity Profiling
A significant challenge in the analysis of substituted anilines is the separation of closely related isomers and process-related impurities. Developing a robust HPLC method is key to achieving this. For halogenated compounds, a PFP (pentafluorophenyl) column can offer unique selectivity. chromforum.org Alternatively, C18 columns with high steric selectivity can also be effective in separating isomers. chromforum.org The mobile phase, typically a mixture of acetonitrile (B52724) and a buffer, along with other parameters like flow rate and temperature, must be carefully optimized to achieve baseline separation of all components.
Detection Strategies (e.g., Electrochemical Detection)
While UV-Vis detection is common in HPLC, electrochemical detection (ECD) offers superior sensitivity and selectivity for electroactive compounds like anilines. antecscientific.com Aniline and its derivatives are readily oxidizable, making them ideal candidates for ECD. nih.gov In this technique, an electrical current is measured as the analyte undergoes an oxidation or reduction reaction at an electrode surface. antecscientific.com By setting a specific working potential, the detector can be made highly selective for the target analyte, minimizing interference from other compounds in the sample matrix. mdpi.com This makes HPLC with electrochemical detection a powerful method for the trace analysis of this compound and its metabolites. nih.govresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol (B129727) |
| 3-chloro-4-fluoroaniline |
| 2-amino-4-chloro-5-fluorophenyl sulphate |
| N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide |
| 2,4-difluoroaniline (B146603) |
| 4-fluoroaniline (B128567) |
| 2-Chloro, 4-Fluorotoluene |
| Hydroxychloroquine |
| 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid |
| ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
No specific studies using DFT for the geometry optimization and electronic structure analysis of 2-chloro-N-ethyl-4-fluoroaniline were found.
Hartree-Fock (HF) Methods for Comparative Studies
No specific studies using Hartree-Fock methods for comparative analysis of this compound were found.
Spectroscopic Property Prediction
Computational NMR Chemical Shift Prediction (e.g., GIAO-DFT)
No studies on the computational prediction of NMR chemical shifts for this compound were identified.
Theoretical Vibrational Frequencies and Intensities
No studies detailing the theoretical calculation of vibrational frequencies and intensities for this compound were found.
Reaction Mechanism Modeling
No research on the modeling of reaction mechanisms involving this compound was available in the search results.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment.
The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-N bond and the C-N-C(ethyl) bonds. The presence of the ethyl group and the ortho-chloro substituent introduces steric hindrance that can lead to distinct, stable conformations (rotamers).
Conformational analysis of substituted anilines has shown that the planarity of the amino group is influenced by the electronic nature of the substituents wikipedia.org. Electron-withdrawing groups, such as the chlorine and fluorine in the target molecule, tend to make the nitrogen atom more planar. The rotation of the N-ethyl group will also have a specific energy barrier. Studies on the rotational barriers in N-benzhydrylformamides and other amides using DFT calculations and dynamic NMR have found barriers ranging from a few kcal/mol to over 20 kcal/mol, depending on the specific bond and substituents mdpi.comresearchgate.net. For this compound, the barrier to rotation around the C(aryl)-N bond would be influenced by the steric clash between the ethyl group and the ortho-chlorine atom.
A hypothetical conformational analysis might reveal several low-energy conformers corresponding to different orientations of the ethyl group relative to the aromatic ring. The relative energies of these conformers would determine their population at a given temperature.
Table 1: Hypothetical Rotational Energy Barriers for this compound
| Rotational Bond | Estimated Energy Barrier (kcal/mol) | Method of Estimation |
| C(aryl)-N | 5 - 10 | Analogy to ortho-substituted anilines |
| N-C(ethyl) | 2 - 5 | Analogy to simple N-alkylanilines |
Note: These are estimated values based on structurally similar compounds and are for illustrative purposes only. Actual values would require specific computational studies.
The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Solvation affects the conformational equilibrium, reactivity, and electronic properties of the solute.
Studies on the solvation of anilinium salts have shown the importance of specific solute-solvent interactions acs.org. The choice of solvent can also impact reaction rates and equilibria. For instance, the rotational barriers in molecules can be solvent-dependent nih.gov. In the case of this compound, a polar protic solvent could form hydrogen bonds with the nitrogen and fluorine atoms, influencing its conformational preferences and reactivity. The solvation free energy, which can be calculated using computational methods, provides a measure of how favorably the molecule interacts with the solvent acs.org.
Applications of 2 Chloro N Ethyl 4 Fluoroaniline As a Chemical Intermediate
A Fundamental Component in Organic Synthesis
The unique substitution pattern of 2-chloro-N-ethyl-4-fluoroaniline, featuring both electron-withdrawing halogens and an electron-donating ethylamino group, imparts a distinct reactivity profile, making it a valuable precursor in organic synthesis.
Crafting Novel Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Anilines are common starting materials for the synthesis of a wide array of nitrogen-containing heterocycles. Although direct examples involving this compound are not extensively documented, the reactivity of the closely related 2-chloro-4-fluoroaniline (B1295073) serves as a strong indicator of its potential. This compound can participate in cyclization reactions to form various heterocyclic systems. For instance, anilines are key precursors in the synthesis of quinazolines, which can be achieved through reactions with anthranilic acid derivatives or other suitable cyclizing agents. chemicalbook.comnih.gov Similarly, the synthesis of benzoxazines can be accomplished through reactions with appropriate dielectrophiles. rsc.orgresearchgate.netnih.gov Furthermore, the amino group can be transformed to a thioamide, which can then undergo Hantzsch-type reactions to yield thiazole (B1198619) derivatives. researchgate.netnih.gov
Assembling Polysubstituted Aromatic Compounds
The chloro- and fluoro- substituents on the aromatic ring of this compound make it an ideal substrate for various cross-coupling reactions, enabling the synthesis of highly functionalized aromatic compounds. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orglibretexts.orgresearchgate.net
The Suzuki-Miyaura coupling would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the chlorine atom, by reacting with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org The Buchwald-Hartwig amination offers a pathway to introduce a variety of nitrogen-based nucleophiles, further diversifying the substitution pattern on the aromatic ring. wikipedia.orgresearchgate.net These reactions are fundamental in creating libraries of polysubstituted aromatic compounds for screening in drug discovery and materials science.
A Precursor in Agrochemical Innovation
The development of new and effective agrochemicals is crucial for global food security. Halogenated anilines are a well-established class of intermediates in the synthesis of various pesticides.
Building Blocks for Herbicide Intermediates
Pathways to Fungicidal and Insecticidal Precursors
The structural motifs present in this compound are also found in various fungicidal and insecticidal molecules. Although specific examples of its direct use are not prevalent in public literature, its parent compound, 2-chloro-4-fluoroaniline, is used in the formulation of agrochemicals, including fungicides and insecticides. ontosight.ainbinno.com The synthesis of various heterocyclic compounds, such as thiazoles, which are known to exhibit fungicidal properties, can be envisioned starting from this aniline (B41778) derivative. researchgate.netnih.gov Additionally, the development of novel insecticides often involves the use of halogenated aromatic amines as starting materials for the construction of the active ingredients. google.com
An Intermediate in Pharmaceutical Research and Development
The quest for new therapeutic agents is a driving force in chemical research. This compound serves as a valuable intermediate in the synthesis of potential pharmaceutical compounds. ontosight.ainbinno.com The 4-anilino-quinazoline scaffold, for instance, is a well-known pharmacophore in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, which are a class of anti-cancer drugs. nih.govmdpi.com The synthesis of these molecules often involves the coupling of a substituted aniline with a quinazoline (B50416) core. nih.govmdpi.com While specific examples with the N-ethyl derivative are not detailed, the general synthetic strategies strongly support its potential in this area.
Furthermore, a study on the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide, has demonstrated antibacterial activity, suggesting that derivatives of 2-chloro-4-fluoroaniline could be explored for the development of new anti-infective agents. scielo.br
A comprehensive review of scientific literature and patent databases reveals a notable lack of specific information regarding the applications of the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its role as a chemical intermediate in the synthesis of drug candidates or its use in the production of dyes and pigments as per the requested outline.
Extensive searches have yielded information on the related precursor, 2-chloro-4-fluoroaniline , which serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai For instance, 2-chloro-4-fluoroaniline is implicated in the development of anti-inflammatory and antimicrobial drugs. It is also a building block for other complex molecules, such as 2-chloro-4-fluorobenzoic acid, which is a crucial intermediate for herbicides. google.com
Furthermore, research exists on derivatives like 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide . google.comscielo.br The former is a key intermediate in the synthesis of the herbicide flufenacet. google.com The latter has been investigated for its potential antibacterial activity against Klebsiella pneumoniae. scielo.brresearchgate.net
However, specific data detailing the use of This compound in the synthesis of core scaffolds for drug candidates, for introducing halogen functionality into bioactive molecules, or in the synthesis of dyes and pigments, is not available in the public domain. The distinction between this N-ethylated compound and its primary amine analog, 2-chloro-4-fluoroaniline, is critical, and the applications of one cannot be scientifically attributed to the other without direct evidence.
Environmental Fate and Remediation Studies of the Chemical Compound
Biodegradation Potential and Microbial Degradation Pathways
There is a lack of data on the susceptibility of 2-chloro-N-ethyl-4-fluoroaniline to breakdown by microorganisms.
Isolation and Characterization of Degrading Microbial Strains
No studies have reported the isolation or characterization of microbial strains, such as those from the genus Rhodococcus or other relevant genera, with the ability to degrade this compound.
Elucidation of Metabolic Intermediates and Enzymes Involved
Consequently, without identified degrading organisms, the metabolic pathways, intermediates, and specific enzymes (e.g., monooxygenases, dioxygenases) involved in the breakdown of this compound remain unknown.
Factors Influencing Biodegradation Rates
There is no information available on the environmental factors, such as pH, temperature, or nutrient availability, that would influence the rate of biodegradation for this compound.
Non-Biological Transformation Processes
The abiotic fate of this compound in the environment is also undocumented.
Photolytic Degradation Mechanisms
No research is available on the potential for this compound to be broken down by light (photolysis).
Hydrolysis and Other Abiotic Pathways
Similarly, there are no studies describing its transformation through hydrolysis or other non-biological chemical reactions in the environment.
Bioremediation Strategies for Contaminated Environments
The remediation of environments contaminated with halogenated anilines, such as this compound, presents a significant environmental challenge. Bioremediation, which harnesses the metabolic capabilities of microorganisms to degrade or detoxify pollutants, has emerged as a promising and environmentally sustainable approach. This section explores the application of microbial consortia and the development of engineered systems for the bioremediation of environments contaminated with halogenated and N-alkylated anilines, providing insights into potential strategies for addressing this compound contamination.
Application of Microbial Consortia for Detoxification
The use of microbial consortia, or mixed microbial communities, often demonstrates greater efficiency and resilience in degrading complex and recalcitrant compounds compared to single microbial strains. This is attributed to the diverse metabolic capabilities within the consortium, where different species can carry out sequential degradation steps or provide essential nutrients for other members.
Research into the biodegradation of analogous compounds provides a foundation for understanding potential detoxification pathways for this compound. For instance, a bacterial consortium comprising Pseudomonas stutzeri A, Comamonas testosteroni B, Pseudomonas putida C, and Stenotrophomonas maltophilia D has been shown to degrade 4-chloroaniline (B138754). researchgate.net In this consortium, the degradation of 4-chloroaniline in the presence of aniline (B41778) was observed, although it was characterized by incomplete dechlorination and the accumulation of 4-chlorocatechol (B124253). researchgate.net This suggests a potential pathway where the initial steps of degradation occur, but subsequent breakdown of the chlorinated intermediate may be a rate-limiting step.
Studies on fluoroanilines have revealed that the degree of fluorine substitution affects biodegradability. For example, the enrichment time required for mixed bacterial cultures to degrade 4-fluoroaniline (B128567) (4-FA), 2,4-difluoroaniline (B146603) (2,4-DFA), and 2,3,4-trifluoroaniline (B1293922) (2,3,4-TFA) increased with the number of fluorine substitutions. researchgate.net This indicates that the presence of a fluorine atom in this compound could influence its persistence and the types of microbial consortia capable of its degradation. The microbial communities enriched on these fluoroanilines were primarily composed of β-Proteobacteria, Oscillatoriophycideae, δ-Proteobacteria, and α-Proteobacteria, among others. researchgate.net
Furthermore, the degradation of 2-fluoroaniline (B146934) (2-FA) and 3-fluoroaniline (B1664137) (3-FA) by acclimated mixed cultures has been studied, revealing distinct degrading bacterial genera. nih.gov For 2-FA, the key genera included Novosphingobium, Bradyrhizobium, and Ochrobactrum, while for 3-FA, Ochrobactrum, Aquaspirillum, and Variovorax were prominent. nih.gov These findings highlight the specificity of microbial consortia in degrading different isomers of halogenated anilines. The degradation of N-alkylanilines, another structural feature of the target compound, has been less explored in the context of microbial consortia. However, the ability of some bacteria to utilize N-methylaniline as a growth substrate suggests that enzymatic machinery for N-dealkylation exists and could be a critical first step in the degradation of this compound.
The following table summarizes findings from studies on the microbial degradation of related aniline compounds, which can inform potential strategies for this compound.
| Compound | Microbial Species/Consortium | Key Findings |
| 4-Chloroaniline | Pseudomonas stutzeri A, Comamonas testosteroni B, Pseudomonas putida C, Stenotrophomonas maltophilia D | Interspecies interaction required for degradation; incomplete dechlorination with accumulation of 4-chlorocatechol. researchgate.net |
| 4-Fluoroaniline | Mixed bacterial culture | Complete degradation achieved; maximum specific degradation rate of 22.48 ± 0.55 mg FA (g VSS h)⁻¹. researchgate.net |
| 2,4-Difluoroaniline | Mixed bacterial culture | Complete degradation achieved; maximum specific degradation rate of 15.27 ± 2.04 mg FA (g VSS h)⁻¹. researchgate.net |
| 2,3,4-Trifluoroaniline | Mixed bacterial culture | Complete degradation achieved; maximum specific degradation rate of 8.84 ± 0.93 mg FA (g VSS h)⁻¹. researchgate.net |
| 2-Fluoroaniline | Mixed culture including Novosphingobium, Bradyrhizobium, Ochrobactrum | 100% removal with a high defluorination rate of 87.0%. nih.gov |
| 3-Fluoroaniline | Mixed culture including Ochrobactrum, Aquaspirillum, Variovorax | 95.3% removal with a high defluorination rate of 89.3%. nih.gov |
| o-Chloroaniline | Complex bacteria including Xanthomonas, Bacillus alcaligenes, Acinetobacter, Pseudomonas, Nocardia | Biodegradation rate improved by decreasing concentration and increasing inoculum size. nih.gov |
Development of Engineered Bioremediation Systems
Engineered bioremediation systems, such as bioreactors, offer a controlled environment to optimize the conditions for microbial degradation of pollutants. These systems can be designed to enhance mass transfer, maintain optimal microbial populations, and manage operational parameters like pH, temperature, and nutrient levels. For the treatment of wastewater containing halogenated anilines, various bioreactor configurations have been explored.
Membrane bioreactors (MBRs) are an advanced wastewater treatment technology that combines a biological process with membrane filtration. mdpi.commdpi.com This configuration allows for high concentrations of biomass to be maintained within the reactor, leading to more efficient degradation of recalcitrant compounds. researchgate.net MBRs can achieve high removal rates for organic carbon and nitrogen, which are relevant for the complete mineralization of compounds like this compound. researchgate.net The application of MBRs for the treatment of industrial wastewater containing aniline has demonstrated their potential. ijiet.com
Sequencing batch reactors (SBRs) are another type of bioreactor that can be effective for treating wastewater with fluctuating compositions and concentrations. The operational flexibility of SBRs allows for the establishment of different environmental conditions (aerobic, anoxic, anaerobic) within a single tank, which can promote the complete degradation of complex pollutants through various metabolic pathways.
The design of bioreactors for treating haloaniline-contaminated wastewater must consider the potential for the formation of inhibitory or toxic intermediates. For example, the accumulation of 4-chlorocatechol during 4-chloroaniline degradation suggests that the downstream metabolic pathways might be a bottleneck. researchgate.net Engineered systems can be designed to promote the growth of microorganisms capable of degrading such intermediates, for instance, by providing specific co-substrates or maintaining specific redox conditions. Co-metabolism, where microorganisms degrade a non-growth-supporting substrate in the presence of a primary growth substrate, is a relevant strategy. nih.gov In a bioreactor, a suitable co-substrate could be continuously supplied to ensure the degradation of the target pollutant.
The table below outlines different bioreactor types and their potential applicability for the treatment of wastewater containing halogenated anilines.
| Bioreactor Type | Principle of Operation | Potential Application for Halogenated Aniline Treatment |
| Membrane Bioreactor (MBR) | Combines activated sludge process with membrane filtration for solid-liquid separation. mdpi.commdpi.com | High biomass concentration enhances degradation of recalcitrant compounds. Effective for nitrogen and organic carbon removal. researchgate.net |
| Sequencing Batch Reactor (SBR) | Wastewater is added to a single "batch" reactor, treated to remove undesirable components, and then discharged. | Flexible operation allows for different redox conditions, promoting complete degradation pathways. |
| Packed Bed Bioreactor | Microorganisms are immobilized on a solid support material, forming a biofilm. | High microbial density and resistance to toxic shock loads. |
| Fluidized Bed Bioreactor | Support particles for biofilm growth are fluidized by the upward flow of wastewater. | Enhanced mass transfer between the pollutant and the biofilm. |
While direct studies on engineered bioremediation systems for this compound are not available, the principles derived from research on similar compounds provide a strong basis for the design and operation of effective treatment technologies. Future research should focus on enriching and characterizing microbial consortia specific to this compound and evaluating their performance in tailored bioreactor systems.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Challenges
The primary academic contribution to the understanding of 2-chloro-N-ethyl-4-fluoroaniline comes from the vast body of research on aniline (B41778) and its derivatives. researchgate.net Aniline is a cornerstone of industrial chemistry, with its derivatives finding applications in the production of rubber, dyes, polymers, and pharmaceuticals. researchgate.netsci-hub.se The introduction of halogen substituents, such as chlorine and fluorine, is known to modulate the electronic properties and reactivity of the aromatic ring. nih.gov The N-ethyl group further influences the compound's solubility, basicity, and metabolic stability. foodb.ca
A significant challenge in the study of halogenated anilines is managing the synthesis to achieve specific substitution patterns and avoid the formation of unwanted isomers. jocpr.com The high reactivity of anilines toward electrophilic substitution can lead to a mixture of products, necessitating sophisticated purification techniques. jocpr.com Furthermore, the potential for the formation of toxic byproducts during synthesis and degradation is a critical consideration. scielo.br
Emerging Methodologies for Synthesis and Characterization
Future synthetic strategies for this compound will likely focus on improving efficiency, selectivity, and sustainability.
Synthesis:
Emerging synthetic routes for N-alkylanilines often move away from traditional methods that require harsh conditions and generate significant waste. researchgate.net Modern approaches include:
Catalytic N-alkylation: The use of transition metal catalysts, such as those based on palladium or nickel, allows for the N-alkylation of anilines with alcohols under milder conditions, producing water as the primary byproduct. researchgate.netacs.org Iron-catalyzed N-alkylation is also gaining traction as a more environmentally benign and cost-effective alternative. researchgate.net
Reductive Amination: The reaction of an aniline with an aldehyde, such as acetaldehyde (B116499), followed by reduction is a common method for preparing N-alkylanilines. jocpr.comgoogle.com Recent advancements focus on using in-situ hydrogen donors like ammonium (B1175870) formate (B1220265) with a Pd/C catalyst, which allows the reaction to proceed smoothly at room temperature. jocpr.com
Aryne Chemistry: The use of aryne intermediates provides a metal-free route to functionalize the C-N bond of anilines, opening up possibilities for novel synthetic transformations. nih.gov
Characterization:
A combination of spectroscopic techniques will be crucial for the unambiguous characterization of this compound and its derivatives.
NMR Spectroscopy: 1H, 13C, and 19F NMR will be essential for determining the precise connectivity and substitution pattern of the molecule. jocpr.comrsc.orgresearchgate.net
FTIR and Raman Spectroscopy: These techniques will provide information about the vibrational modes of the molecule, confirming the presence of key functional groups. jocpr.comrsc.orgresearchgate.net
Mass Spectrometry: High-resolution mass spectrometry will be vital for confirming the molecular weight and elemental composition. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive structural information, including bond lengths and angles. nih.gov
Interactive Table: Potential Characterization Data for this compound
| Property | Predicted Value/Technique | Source (Analogous Compounds) |
| Molecular Formula | C8H9ClFN | - |
| Molecular Weight | 173.61 g/mol | - |
| Appearance | Likely a liquid, may darken on exposure to air and light | nih.gov |
| Boiling Point | Estimated to be higher than N-ethylaniline (204-205 °C) due to increased molecular weight | nih.gov |
| Solubility | Likely slightly soluble in water, soluble in organic solvents | foodb.cajocpr.com |
| 1H NMR | Complex aromatic region, signals for ethyl group | jocpr.comrsc.orgresearchgate.net |
| 13C NMR | Distinct signals for each carbon atom, influenced by halogen substitution | jocpr.comrsc.orgresearchgate.net |
| 19F NMR | A single resonance, with coupling to adjacent protons | jocpr.comrsc.orgresearchgate.net |
| FTIR | Characteristic peaks for N-H stretching, C-N stretching, C-Cl stretching, and C-F stretching | jocpr.comrsc.org |
Future Directions in Reactivity and Application Research
The unique combination of substituents in this compound opens up several avenues for future research into its reactivity and potential applications.
Reactivity:
Electrophilic Aromatic Substitution: The interplay between the activating N-ethyl group and the deactivating but ortho-, para-directing halogen atoms will make electrophilic substitution reactions on the aromatic ring a subject of interest. nih.gov Understanding the regioselectivity of these reactions will be key to its synthetic utility.
Oxidative Coupling and Polymerization: Like other aniline derivatives, this compound could potentially be polymerized to form conductive polymers. jocpr.comrsc.orgbibliotekanauki.plresearchgate.net The properties of such polymers would be influenced by the halogen substituents.
N-Dealkylation and Metabolism: The N-ethyl group can be a site for metabolic activity, and understanding the pathways of N-dealkylation will be crucial for any potential pharmaceutical applications. nih.gov
Potential Applications:
Pharmaceuticals: Halogenated anilines are important intermediates in the synthesis of a wide range of pharmaceuticals. scielo.br The specific substitution pattern of this compound could make it a valuable precursor for new drug candidates, potentially with antimicrobial or anticancer activities. scielo.br
Agrochemicals: Aniline derivatives are also used in the production of pesticides and herbicides. sci-hub.se The unique electronic and lipophilic properties imparted by the substituents could lead to the development of new agrochemicals.
Materials Science: The potential for this compound to be used as a monomer for conductive polymers suggests applications in electronics and sensor technology. rsc.org
Advanced Environmental Fate Modeling and Remediation Strategies
The presence of chlorine and fluorine atoms on the aniline ring raises concerns about the environmental persistence and potential toxicity of this compound.
Environmental Fate Modeling:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the toxicity and environmental fate of this compound based on its molecular structure. nih.govnih.govresearchgate.net These models can help to prioritize chemicals for experimental testing and risk assessment. nih.govresearchgate.net Environmental fate models can also predict the movement and transformation of the chemical in different environmental compartments. researchgate.netresearchgate.netgrafiati.com
Degradation Pathways: Research will be needed to understand the biotic and abiotic degradation pathways of this compound. This includes studying its potential for photodegradation in water and biodegradation by microorganisms in soil and activated sludge. nih.govnih.govnih.govnih.gov Studies on related N-ethylated compounds have shown that both the N-ethyl group and the aromatic ring can be sites of transformation. nih.govnih.gov
Remediation Strategies:
Bioremediation: The use of microorganisms or their enzymes to break down pollutants is a promising and sustainable remediation strategy. nih.govnih.gov Research on the bioremediation of other chloroanilines suggests that it may be possible to isolate or engineer microbes capable of degrading this compound.
Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive hydroxyl radicals, are effective in degrading a wide range of organic pollutants, including aniline derivatives. These processes can be a viable option for treating wastewater contaminated with this compound.
Interactive Table: Key Research Areas for Environmental Assessment
| Research Area | Focus | Importance |
| Ecotoxicity | Acute and chronic toxicity to aquatic organisms (e.g., algae, daphnia, fish). | To assess the potential harm to aquatic ecosystems. |
| Biodegradation | Identification of microbial strains and enzymatic pathways for degradation in soil and water. | To determine the persistence of the compound in the environment and the potential for natural attenuation. nih.govnih.gov |
| Photodegradation | Study of the degradation of the compound under simulated sunlight in aqueous environments. | To understand its fate in surface waters. nih.gov |
| Mobility | Determination of soil-water partition coefficient (Koc) and potential for leaching into groundwater. | To assess the risk of groundwater contamination. |
| Remediation Technologies | Development of effective bioremediation and advanced oxidation processes for its removal from contaminated sites. | To have strategies in place for environmental cleanup. |
Q & A
Q. How can environmental impacts of this compound be assessed in academic research?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301B (CO evolution test) to evaluate microbial breakdown.
- Ecototoxicity : Perform Daphnia magna acute toxicity assays (OECD 202).
- Waste Management : Neutralize acidic/basic byproducts before disposal, as outlined in safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
